Walsuronoid B

Vue d'ensemble

Description

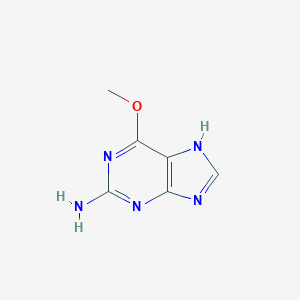

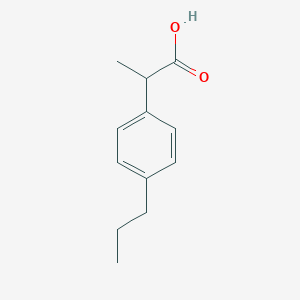

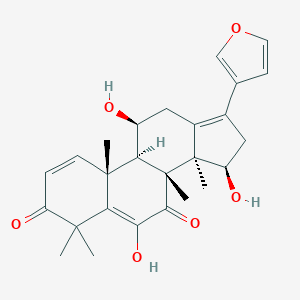

Walsuronoid B is a limonoid compound that can be isolated from Walsura robusta . It has a molecular weight of 438.53 and a molecular formula of C26H30O6 . It has been found to have weak antimalarial activity .

Molecular Structure Analysis

Walsuronoid B has a molecular formula of C26H30O6 . Its structure was elucidated by NMR and MS data .Physical And Chemical Properties Analysis

Walsuronoid B is a powder . Its molecular weight is 438.51 and its molecular formula is C26H30O6 .Applications De Recherche Scientifique

Cancer Treatment

Walsuronoid B has shown promise in the field of oncology. It has been found to induce G2/M phase arrest and mitochondrial and lysosomal apoptosis via the ROS/p53 signaling pathway in liver cancer cells . This suggests that Walsuronoid B could potentially be used as a therapeutic agent to inhibit cell proliferation and induce apoptosis in cancerous cells.

Antimicrobial Treatments

Research indicates that Walsuronoid B possesses antimicrobial properties. While specific studies on Walsuronoid B’s antimicrobial efficacy are limited, the genus Walsura, from which it is derived, has compounds known for their antimicrobial activities . This opens avenues for Walsuronoid B to be explored as a potential antimicrobial agent.

Diabetes Management

Although direct studies on Walsuronoid B’s role in diabetes management are not available, its parent genus Walsura shows antidiabetic properties . Given the biological activity of similar compounds, Walsuronoid B could be a candidate for further research in diabetes treatment strategies.

Anti-inflammatory Applications

Walsuronoid B is part of a genus known for compounds with anti-inflammatory effects . This suggests its potential application in treating inflammatory conditions. Further research could explore its specific mechanisms and efficacy in anti-inflammatory therapies.

Antioxidant Therapies

The antioxidant capacity of Walsuronoid B could be significant, considering its genus exhibits antioxidative activities . This property is crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.

Neuroprotection Studies

Compounds from Walsura, including Walsuronoid B, have been associated with neuroprotective activities . This makes Walsuronoid B a compound of interest for developing treatments for neurodegenerative diseases, where protection from neuronal damage is needed.

Mécanisme D'action

Target of Action

Walsuronoid B, a limonoid compound extracted from Walsura robusta , primarily targets liver cancer cells, specifically HepG2 and Bel-7402 cells . These cells have been found to be highly sensitive to Walsuronoid B .

Mode of Action

Walsuronoid B inhibits cell proliferation in several human cancer lines . It induces cell death through G2/M phase arrest and apoptosis . Additionally, it induces the accumulation of autophagosomes through the suppression of mTOR signaling . This serves as a cell survival mechanism and prevents cell death .

Biochemical Pathways

Walsuronoid B operates via the ROS/p53 signaling pathway . It enhances the generation of hydrogen peroxide, nitric oxide, and superoxide anion radical, resulting in elevated levels of reactive oxygen species (ROS) . ROS induced by Walsuronoid B upregulates p53 levels; conversely, p53 stimulates ROS . These results suggest that ROS and p53 reciprocally promote each other’s production and cooperate to induce liver cancer cell death .

Result of Action

The induction of ROS and p53 by Walsuronoid B significantly triggers G2/M phase arrest and mitochondrial and lysosomal apoptosis . This leads to the dysfunction of the mitochondria and lysosomes, contributing to cell death . Finally, Walsuronoid B suppresses tumor growth in vivo with few side effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(8R,9R,10R,11S,14R,15R)-17-(furan-3-yl)-6,11,15-trihydroxy-4,4,8,10,14-pentamethyl-11,12,15,16-tetrahydro-9H-cyclopenta[a]phenanthrene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-23(2)17(28)6-8-24(3)20-16(27)11-15-14(13-7-9-32-12-13)10-18(29)25(15,4)26(20,5)22(31)19(30)21(23)24/h6-9,12,16,18,20,27,29-30H,10-11H2,1-5H3/t16-,18+,20+,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFWAJSCCSMNPP-FTGJQZKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2C(CC4=C(CC(C43C)O)C5=COC=C5)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C=CC(=O)C(C1=C(C(=O)[C@@]3([C@@H]2[C@H](CC4=C(C[C@H]([C@]43C)O)C5=COC=C5)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Walsuronoid B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Walsuronoid B in inducing cancer cell death?

A1: Walsuronoid B triggers apoptotic cell death in liver cancer cells by primarily targeting their energy centers – the mitochondria and lysosomes. [] It promotes the generation of reactive oxygen species (ROS) within these organelles, leading to dysfunction and ultimately cell death. This process is mediated by the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis. []

Q2: What is unique about the structure of Walsuronoid B compared to other limonoids isolated from Walsura robusta?

A2: Walsuronoid B, along with Walsuronoid C, stands out due to its rare 18(13-->14)-abeo-limonoid skeleton. [] This structural feature differentiates it from other limonoids found in Walsura robusta, such as Walsuronoid A, which possesses a unique 3,4-peroxide-bridged A-seco skeleton. [] These structural variations likely contribute to the diverse biological activities observed for these compounds.

Q3: Has Walsuronoid B's anticancer activity been investigated beyond in vitro studies?

A3: While the provided research highlights promising in vitro results against liver cancer cells, further investigations using in vivo models are needed. [] Exploring the efficacy of Walsuronoid B in preclinical animal models would provide valuable insights into its therapeutic potential and pave the way for potential clinical trials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.